molecular formula C9H19N3O4 B609253 m-PEG4-azide CAS No. 606130-90-9

m-PEG4-azide

Cat. No.: B609253
CAS No.: 606130-90-9
M. Wt: 233.27 g/mol
InChI Key: FFOZZVDSANUDAE-UHFFFAOYSA-N
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Description

Definition and Chemical Identity

methoxy polyethylene glycol-4-azide stands as a precisely defined chemical compound that combines the hydrophilic properties of polyethylene glycol with the reactive functionality of an azide group. The molecule possesses the molecular formula C9H19N3O4 and exhibits a molecular weight consistently reported as 233.26-233.3 grams per mole across multiple analytical determinations. This compound represents a specific member of the broader family of azide-terminated polyethylene glycol derivatives, distinguished by its four ethylene oxide repeating units.

The chemical structure of methoxy polyethylene glycol-4-azide features a methoxy terminus at one end and an azide functional group at the opposite terminus, connected through four ethylene oxide units. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane, while alternative systematic names include 13-azido-2,5,8,11-tetraoxatridecane. The Chemical Abstracts Service has assigned the registry number 606130-90-9 to this compound, providing a unique identifier for commercial and research applications.

Physical characterization reveals methoxy polyethylene glycol-4-azide as a clear liquid at ambient temperature, typically appearing colorless to light yellow or light orange. The compound demonstrates exceptional water solubility characteristics, a property directly attributable to the hydrophilic polyethylene glycol backbone. Analytical purity specifications consistently exceed 95% when measured by high-performance liquid chromatography methods, with some preparations achieving 98% or higher purity levels.

The structural integrity of methoxy polyethylene glycol-4-azide has been confirmed through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods validate the presence of both the methoxy and azide functional groups, confirming the bifunctional nature that makes this compound particularly valuable in chemical synthesis applications.

Property Value Source
Molecular Formula C9H19N3O4
Molecular Weight 233.26-233.3 g/mol
Chemical Abstracts Service Number 606130-90-9
Physical State Clear liquid
Appearance Colorless to light yellow/orange
Purity ≥95% (typically >98%)
Refractive Index 1.4500-1.4540

Historical Development in Polyethylene Glycol Chemistry

The historical trajectory leading to methoxy polyethylene glycol-4-azide development traces back to pioneering nineteenth-century chemical research. Portuguese chemist A.V. Lourenço first reported polyethylene glycol production in 1859 through heating ethylene glycol with ethylene dibromide, subsequently isolating the resulting ethylene glycol oligomers through fractional distillation. French chemist Charles Adolphe Wurtz independently synthesized comparable compounds during the same period, establishing the foundational chemistry that would eventually enable sophisticated derivatives like methoxy polyethylene glycol-4-azide.

The commercial significance of polyethylene glycol chemistry emerged in 1940 with the introduction of CARBOWAX, a water-soluble wax developed by Dow Chemical Company. This milestone represented the first major industrial application of polyethylene glycol technology, demonstrating the practical utility of these hydrophilic polymers. The subsequent decades witnessed intensive research into polyethylene glycol synthesis methodologies, with particular emphasis on controlling molecular weight distribution and incorporating functional groups.

Scientific efforts to synthesize uniform polyethylene glycol derivatives gained momentum in 1936 when Fordyce first reported systematic approaches to polyethylene glycol synthesis through dichloroethane reactions with ethylene glycol alkoxides. These early investigations laid the groundwork for the sophisticated synthetic methodologies required to produce precisely defined derivatives like methoxy polyethylene glycol-4-azide. The iterative development of protection and functionalization strategies throughout the mid-twentieth century enabled chemists to introduce specific terminal groups while maintaining the beneficial properties of the polyethylene glycol backbone.

The conceptual foundation for protein modification using polyethylene glycol derivatives emerged in the late 1960s through the pioneering work of Professor Frank Davis at Rutgers University. Davis proposed conjugating polyethylene glycol to proteins to reduce immunogenicity and enhance circulation lifetimes, a strategy that would later drive demand for precisely functionalized polyethylene glycol derivatives. This protein modification approach, known as PEGylation, created scientific interest in developing polyethylene glycol compounds with specific reactive functionalities, ultimately contributing to the development of azide-terminated derivatives.

Contemporary synthetic approaches to uniform polyethylene glycol derivatives have achieved remarkable sophistication, with researchers successfully synthesizing compounds containing 64 ethylene oxide units through iterative coupling strategies. These advances in synthesis methodology directly enabled the production of precisely defined compounds like methoxy polyethylene glycol-4-azide, where exact molecular weight and functionality are critical for reliable chemical performance.

Significance in Bioorthogonal Chemistry Research

methoxy polyethylene glycol-4-azide occupies a central position in contemporary bioorthogonal chemistry research due to its exceptional reactivity in click chemistry applications. The azide functional group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly designated as copper-catalyzed azide-alkyne cycloaddition, which proceed with remarkable efficiency and selectivity. These reactions generate stable triazole linkages that remain intact under physiological conditions, making methoxy polyethylene glycol-4-azide particularly valuable for biological applications.

The bioorthogonal nature of azide-alkyne chemistry stems from the absence of naturally occurring azide or alkyne functionalities in biological systems. This orthogonality ensures that methoxy polyethylene glycol-4-azide can react selectively with introduced alkyne groups without interfering with endogenous biochemical processes. The hydrophilic polyethylene glycol spacer further enhances biocompatibility by increasing solubility in aqueous media and reducing nonspecific interactions with biological molecules.

Strain-promoted azide-alkyne cycloaddition represents an particularly significant application of methoxy polyethylene glycol-4-azide in biological research. This copper-free variant of click chemistry utilizes strained cyclooctynes such as dibenzocyclooctyne to achieve cycloaddition without requiring potentially cytotoxic copper catalysts. The elimination of copper catalysts enables direct application in living cell systems, expanding the utility of methoxy polyethylene glycol-4-azide in cellular biology and medicine.

Research applications of methoxy polyethylene glycol-4-azide extend to proteolysis targeting chimera synthesis, where the compound serves as a critical linker component. The precise molecular weight and functionality of methoxy polyethylene glycol-4-azide enable researchers to construct proteolysis targeting chimera molecules with defined spacing between target protein binding domains and ubiquitin ligase recruiting elements. This application demonstrates the compound's importance in contemporary drug discovery research.

The compound's utility in nanotechnology research stems from its ability to functionalize nanoparticle surfaces while providing stealth properties through the polyethylene glycol component. Surface modification with methoxy polyethylene glycol-4-azide enables subsequent attachment of targeting ligands or therapeutic agents through click chemistry, creating sophisticated nanomedicine platforms. The hydrophilic polyethylene glycol component reduces protein adsorption and extends circulation times, critical factors for successful nanomedicine applications.

Application Area Reaction Type Key Advantage References
Protein Modification Copper-catalyzed azide-alkyne cycloaddition Stable triazole formation
Cell Biology Strain-promoted azide-alkyne cycloaddition Copper-free bioorthogonality
Drug Discovery Proteolysis targeting chimera synthesis Precise molecular spacing
Nanotechnology Surface functionalization Enhanced biocompatibility
Chemical Biology Bioconjugation Selective reactivity

Current research trends indicate expanding applications of methoxy polyethylene glycol-4-azide in emerging fields such as lysosomal targeting chimera development and tissue-specific drug delivery. These applications leverage both the click chemistry reactivity and the stealth properties of the polyethylene glycol component, demonstrating the compound's versatility in advanced therapeutic strategies. The continued development of novel click chemistry methodologies further enhances the utility of methoxy polyethylene glycol-4-azide in cutting-edge chemical biology research.

Properties

IUPAC Name

1-azido-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOZZVDSANUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679821
Record name 13-Azido-2,5,8,11-tetraoxatridecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606130-90-9
Record name 13-Azido-2,5,8,11-tetraoxatridecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-(2-Azidoethyl)-O'-methyl-triethylene glycole
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Preparation Methods

Reaction Mechanism and Optimization

The mesylation-azidation route involves two sequential steps:

  • Mesylation of m-PEG4-OH : The terminal hydroxyl group of m-PEG4-OH is converted to a mesylate (-OMs) using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as a base.

  • Azide Substitution : The mesylate intermediate reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 65°C, displacing the mesylate group with an azide (-N₃).

Key Data:

  • Stoichiometry : 4 mol equivalents of MsCl and TEA per hydroxyl group.

  • Yield : 95% isolated yield after extraction and concentration.

  • Purity : >99% end-group conversion confirmed by ¹H NMR and MALDI-ToF MS.

Advantages:

  • Avoids hazardous intermediates (e.g., alkyl halides).

  • Compatible with heat-sensitive substrates due to mild mesylation conditions.

Direct Halide Substitution Using PEG-400

Single-Step Azidation

This method employs PEG-400 as both solvent and catalyst, enabling direct substitution of alkyl halides with sodium azide at ambient temperatures. For m-PEG4-Azide synthesis, m-PEG4-Br serves as the starting material.

Key Data:

  • Conditions : 1.2 equiv NaN₃, PEG-400 solvent, 30 minutes at 20°C.

  • Yield : 99% for aromatic and aliphatic halides.

  • Workup : Extraction with anhydrous ether followed by reduced-pressure concentration.

Example Protocol:

  • Combine m-PEG4-Br (1 mmol), NaN₃ (1.2 mmol), and PEG-400 (2 mL).

  • Stir at room temperature for 30 minutes.

  • Extract with ether, concentrate, and isolate as a pale-yellow solid.

Advantages:

  • Rapid reaction time (≤1 hour).

  • No requirement for inert atmosphere due to PEG’s stabilizing effect.

Tosylation-Azidation Method

Two-Step Functionalization

Analogous to mesylation, this method uses p-toluenesulfonyl chloride (TsCl) to generate a tosylate (-OTs) intermediate, which undergoes azidation.

Key Data:

  • Conditions : 40°C for 5 hours with 1.2 equiv NaN₃.

  • Yield : 92% for aliphatic tosylates.

  • Byproducts : Minimal sulfonic acid residues, removed via aqueous extraction.

Limitations:

  • Longer reaction times compared to mesylation.

  • Requires stringent temperature control to prevent decomposition.

Comparative Analysis of Methods

ParameterMesylation-AzidationHalide SubstitutionTosylation-Azidation
Starting Material m-PEG4-OHm-PEG4-Brm-PEG4-OH
Catalyst/Solvent DCM/DMFPEG-400DCM/DMF
Reaction Time 16 h (mesylation) + 16 h (azidation)30 min5–24 h
Yield 95%99%92%
Scalability High (kg-scale)ModerateHigh

Purification and Characterization

Workup Procedures

  • Extraction : Reactions are quenched with water and extracted with DCM or ether to remove inorganic salts.

  • Concentration : Rotary evaporation under reduced pressure yields crude product, further purified via recrystallization.

Analytical Validation

  • ¹H NMR : Absence of peaks corresponding to -OH (δ 1.5–2.0 ppm) and presence of azide (-N₃) signals (δ 3.3–3.7 ppm).

  • HPLC : Purity >95% confirmed using C18 columns with acetonitrile/water gradients.

  • MALDI-ToF MS : Monodisperse molecular ion peaks validate end-group fidelity.

Applications in Bioconjugation

  • PROTAC Synthesis : Links E3 ligase ligands to target protein binders via Cu-free click chemistry.

  • Surface Functionalization : Azido-PEG4-NHS esters modify amine-coated nanoparticles for drug delivery .

Chemical Reactions Analysis

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in m-PEG4-Azide undergoes CuAAC with terminal alkynes in the presence of Cu(I) catalysts, forming stable 1,2,3-triazole linkages . This reaction is highly efficient (rate constant up to 10⁴ M⁻¹s⁻¹ under optimal conditions) and widely used for bioconjugation .

Key Features:

  • Requires copper catalysts (e.g., CuSO₄ with ascorbate) .

  • Yields regioselective 1,4-disubstituted triazoles .

  • Compatible with aqueous buffers and physiological pH .

Applications:

  • Synthesis of PROTACs (Proteolysis-Targeting Chimeras) .

  • PEGylation of proteins, peptides, and small molecules for improved pharmacokinetics .

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound reacts with strained cyclooctynes (e.g., DBCO, BCN) via copper-free SPAAC , forming triazoles without toxic catalysts . This reaction is critical for live-cell labeling and in vivo applications.

Parameter SPAAC CuAAC
CatalystNoneCu(I) required
Rate Constant (M⁻¹s⁻¹)2.38 × 10⁴ (with DBCO) ~1.0 × 10⁴
BiocompatibilityHigh (suitable for in vivo)Limited by copper toxicity
Half-Life (1 μM)42 seconds Hours to days

Advantages of SPAAC:

  • Avoids cytotoxicity from copper .

  • Faster kinetics compared to traditional Staudinger ligation .

Reaction with Phosphines (Staudinger Ligation)

This compound participates in Staudinger ligation with triarylphosphines, forming stable amide bonds. Though slower than CuAAC/SPAAC, this reaction is useful in reducing environments where azide reduction is a concern .

Mechanism:

  • Azide reacts with phosphine to form an iminophosphorane intermediate.

  • Hydrolysis yields a stable amine bond .

Limitations:

  • Susceptible to competing reactions in the presence of thiols .

  • Lower reaction rates compared to click chemistry .

Stability and Solubility Considerations

  • Solubility: Highly soluble in water, DMSO, and DMF due to the PEG₄ spacer .

  • Storage: Stable at -20°C for years in anhydrous conditions .

  • pH Sensitivity: Azide groups degrade under strongly acidic/basic conditions (>pH 10 or <pH 4) .

Surface Functionalization

Used to modify amine-coated surfaces (e.g., nanoparticles, biosensors) via NHS ester intermediates, enabling click-compatible interfaces .

Radiolabeling

Facilitates ¹⁸F labeling of biomolecules through rapid click chemistry, critical for PET imaging probes .

Comparative Kinetic Data

Reaction kinetics for azide-mediated conjugations:

Reaction Type Rate Constant (M⁻¹s⁻¹) Half-Life (1 μM) Reference
SPAAC (with DBCO)2.38 × 10⁴42 seconds
CuAAC~1.0 × 10⁴8.6 days
Staudinger Ligation17–27 × 10⁻³429 days

Challenges and Mitigation Strategies

  • Azide Reduction: Azides can be reduced by cellular glutathione. Use shorter reaction times or copper-free methods to mitigate .

  • Steric Hindrance: The PEG₄ spacer minimizes this issue, ensuring efficient conjugation .

Scientific Research Applications

Bioconjugation

Protein Conjugation
m-PEG4-Azide serves as a crucial reagent for the conjugation of proteins to other biomolecules. It can react with alkyne-modified peptides or proteins through copper-catalyzed azide-alkyne cycloaddition (CuAAC), leading to the formation of stable conjugates. This application is particularly valuable in the development of targeted therapeutics and imaging agents.

Case Study: Protein-AuNP Conjugates
A study demonstrated the successful immobilization of azide-functionalized proteins onto gold nanoparticles (AuNPs) directly from cell lysates using click chemistry. This method simplifies the generation of particle–protein conjugates without the need for prior purification, enhancing the efficiency of biosensing and imaging applications .

Drug Delivery Systems

Nanoparticle Functionalization
this compound is utilized to functionalize nanoparticles for drug delivery applications. The hydrophilic nature of polyethylene glycol (PEG) enhances the stability and solubility of nanoparticles in biological environments, while the azide group allows for further modifications to improve targeting capabilities.

Example: Targeted Drug Delivery
In one application, this compound was used to create hybrid materials that incorporate therapeutic agents and targeting ligands, facilitating specific delivery to cancer cells. The flexibility provided by the PEG spacer minimizes steric hindrance during interactions with target molecules .

Imaging Applications
this compound is also employed in radiolabeling protocols for imaging studies. Its ability to form stable conjugates with radiolabeled peptides enables effective visualization of biological processes in vivo.

Case Study: Tumor Targeting with Radiolabeled Peptides
Research involving technetium-99m-labeled peptides demonstrated that these conjugates could effectively target tumors, providing insights into their distribution and uptake in cancerous tissues. The use of this compound in these studies facilitated the synthesis of high-purity radiolabeled compounds suitable for clinical applications .

Comparison with Similar Compounds

Structural and Functional Differences

Key Parameters Compared
Compound Molecular Weight (g/mol) PEG Units Reactive Group(s) CAS Number Purity Applications
m-PEG4-Azide 233.26 4 Azide 606130-90-9 98% Bioconjugation, drug delivery
Azide-PEG-Azide (5k) 5,000 ~113 Dual azide termini BP-23447 95% Crosslinking, hydrogel synthesis
Biotin-PEG4-Azide ~550 4 Azide + Biotin 1309649-57-7 95%+ Affinity chromatography, diagnostics
m-PEG24-Azide ~1,200 24 Azide 2563873-82-3 95% Long-linker conjugates, imaging
Azido-PEG3-Maleimide ~400 3 Azide + Maleimide N/A 97% Thiol-azide dual conjugation

Notes:

  • PEG Chain Length : Shorter chains (e.g., PEG4) offer compact spacing and faster reaction kinetics, while longer chains (e.g., PEG24) enhance hydrophilicity and steric shielding .
  • Functional Groups : Compounds like Biotin-PEG4-Azide integrate tags for detection, whereas Azido-PEG3-Maleimide enables dual conjugation (thiol + azide) .
  • Dual Azides: Azide-PEG-Azide (5k) facilitates crosslinking, unlike monofunctional this compound .

Commercial Availability and Specifications

Parameter This compound m-PEG24-Azide Azide-PEG3-Maleimide
Supplier Broadpharm Shaanxi Newechem Advanced ChemTech
Form Solid/Powder Solid/Powder Lyophilized powder
Storage -20°C, desiccated -20°C, inert atmosphere -80°C, argon atmosphere

Biological Activity

Introduction

m-PEG4-Azide is a polyethylene glycol (PEG) derivative featuring an azide functional group, which is widely utilized in bioconjugation and click chemistry applications. Its unique reactivity allows for the selective modification of biomolecules, facilitating the development of targeted therapies, imaging agents, and bioconjugates. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

PropertyDetails
Chemical Formula C9H19N3O4
Molecular Weight 233.3 g/mol
Purity ≥95%
Solubility DMSO, DMF
Storage Conditions -20°C

This compound is characterized by its azide group, which enables it to participate in various bioorthogonal reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

The biological activity of this compound primarily stems from its ability to conjugate with alkyne-containing biomolecules. This reaction forms stable triazole linkages, which are resistant to hydrolysis and can be utilized for various applications:

  • Targeted Drug Delivery : this compound can be conjugated to therapeutic agents for targeted delivery to specific cells or tissues. This is particularly useful in cancer therapy where selective targeting minimizes off-target effects.
  • Biomarker Imaging : The azide moiety allows for the labeling of biomolecules for imaging purposes, enhancing the visualization of cellular processes.
  • Protein Degradation Technologies : It serves as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Targeted Delivery Applications

In a study by Sanhueza et al. (2017), this compound was used to create ligands for the asialoglycoprotein receptor (ASGPR), facilitating targeted delivery of RNA complexes to hepatocytes through receptor-mediated endocytosis. The study demonstrated that conjugation with β-GalNAc significantly enhanced internalization efficiency compared to non-targeted approaches .

Imaging Studies

Research has also shown that this compound can be employed in imaging studies. For instance, it was used to label sialoglycoproteins in various cell lines, revealing differences in metabolic incorporation efficiency among different azide analogs. This highlights its potential in tracking cellular processes related to glycosylation .

PROTAC Development

This compound has been integral in developing PROTACs aimed at degrading specific oncogenic proteins. In experiments involving various E3 ligase ligands, this compound enabled the rapid synthesis of diverse PROTAC libraries, allowing researchers to optimize degradation rates and selectivity .

Q & A

Basic: How can m-PEG4-Azide be synthesized and characterized to ensure high purity for conjugation experiments?

Methodological Answer:
Synthesis of this compound typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. Key steps include:

  • Purification : Use size-exclusion chromatography (SEC) or dialysis to remove unreacted azide precursors.
  • Characterization : Confirm structure via 1H^1H-NMR (peaks at δ 3.6–3.8 ppm for PEG protons and δ 7.5–8.0 ppm for azide protons) and FT-IR (azide stretch at ~2100 cm1^{-1}).
  • Purity Assessment : Employ HPLC with a refractive index detector to quantify residual solvents or byproducts .

Basic: What are the critical parameters for stabilizing this compound in aqueous solutions during long-term storage?

Methodological Answer:
Stability optimization requires:

  • pH Control : Maintain neutral pH (6.5–7.5) to prevent azide degradation.
  • Temperature : Store at −20°C under inert gas (e.g., argon) to minimize hydrolysis.
  • Light Protection : Use amber vials to avoid photolytic cleavage of the azide group.
  • Validation : Monitor azide integrity monthly via UV-Vis spectroscopy (λ~260 nm for azide absorbance) .

Advanced: How can researchers resolve contradictions in reported reaction efficiencies of this compound in CuAAC under varying solvent conditions?

Methodological Answer:
Address discrepancies through systematic validation:

  • Solvent Screening : Test polar aprotic (DMSO, DMF) vs. aqueous buffers (PBS) to assess copper catalyst solubility and ligand effects (e.g., TBTA vs. THPTA).
  • Kinetic Analysis : Use stopped-flow spectroscopy to compare reaction rates.
  • Statistical Comparison : Apply ANOVA to evaluate solvent-dependent yield variations across ≥3 independent trials.
  • Literature Reconciliation : Cross-reference solvent dielectric constants and chelation capacities in prior studies .

Advanced: What strategies mitigate steric hindrance when conjugating this compound to bulky biomolecules (e.g., antibodies)?

Methodological Answer:
Optimize conjugation by:

  • Linker Design : Introduce flexible spacers (e.g., additional PEG units) between the azide and biomolecule.
  • Site-Specificity : Use enzymatic tagging (e.g., sortase-mediated ligation) to direct azide placement away from active sites.
  • Empirical Testing : Compare coupling efficiencies via SDS-PAGE and MALDI-TOF MS under varied molar ratios (1:5 to 1:20, azide:biomolecule).
  • Computational Modeling : Predict steric clashes using molecular dynamics simulations (e.g., GROMACS) .

Advanced: How should researchers design controlled experiments to validate the biocompatibility of this compound conjugates in cellular models?

Methodological Answer:
Robust biocompatibility assays require:

  • Controls : Include unconjugated PEG-azide, free azide, and vehicle-only groups.
  • Cytotoxicity Metrics : Measure IC50_{50} via MTT assays and apoptosis markers (Annexin V/PI flow cytometry).
  • Functional Testing : Assess conjugate internalization efficiency via confocal microscopy (e.g., FITC-labeled conjugates).
  • Statistical Rigor : Use t-tests with Bonferroni correction for multi-group comparisons, ensuring n ≥ 5 replicates .

Basic: Which analytical techniques are most reliable for quantifying this compound concentration post-synthesis?

Methodological Answer:
Accurate quantification methods include:

  • UV-Vis Spectroscopy : Calibrate using azide’s molar absorptivity at 260 nm (ε ≈ 12,000 M1^{-1}cm1^{-1}).
  • NMR Integration : Compare PEG methylene protons (δ 3.6 ppm) to a known internal standard (e.g., TMS).
  • HPLC : Use a C18 column with acetonitrile/water gradient elution and calibration curves from pure standards .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis for reproducible studies?

Methodological Answer:
Minimize variability through:

  • Standardized Protocols : Document reaction time, temperature, and stirring speed rigorously.
  • QC Metrics : Implement in-process checks (e.g., TLC for reaction completion).
  • Data Logging : Use a lab information management system (LIMS) to track raw material lots and environmental conditions.
  • Inter-lab Validation : Share samples with collaborators for cross-verification via round-robin testing .

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